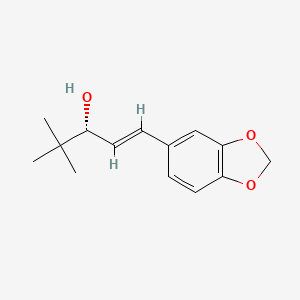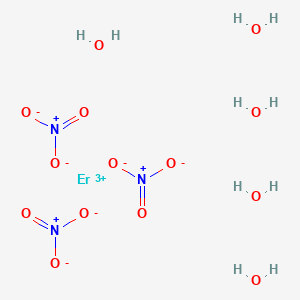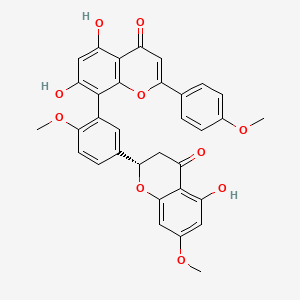
2,3-二氢杉木素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydrosciadopitysin is a biflavonoid compound that can be isolated from the autumn leaves of Metasequoia glyptostroboides . It belongs to the class of flavonoids, which are known for their diverse biological activities. The compound has a molecular formula of C33H26O10 and a molecular weight of 582.55 g/mol . It is characterized by its yellow powder form and is known for its potential therapeutic properties.
科学研究应用
生化分析
Biochemical Properties
2,3-Dihydrosciadopitysin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis . Additionally, 2,3-Dihydrosciadopitysin interacts with cellular signaling proteins, modulating pathways that regulate oxidative stress and inflammation . These interactions highlight the compound’s potential as a therapeutic agent in conditions characterized by oxidative damage and inflammatory responses.
Cellular Effects
2,3-Dihydrosciadopitysin exerts significant effects on various cell types and cellular processes. It has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, 2,3-Dihydrosciadopitysin influences cell signaling pathways, such as the mTOR pathway, which plays a critical role in cell growth and metabolism . The compound also affects gene expression, leading to the upregulation of antioxidant genes and the downregulation of pro-inflammatory genes . These cellular effects underscore the potential of 2,3-Dihydrosciadopitysin in cancer therapy and the management of inflammatory diseases.
Molecular Mechanism
The molecular mechanism of 2,3-Dihydrosciadopitysin involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, modulating their activity. For example, 2,3-Dihydrosciadopitysin inhibits tyrosinase by binding to its active site, thereby preventing the enzyme from catalyzing melanin synthesis . Additionally, the compound can activate or inhibit various signaling pathways, leading to changes in gene expression and cellular function . These molecular interactions provide insights into the therapeutic potential of 2,3-Dihydrosciadopitysin.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dihydrosciadopitysin have been studied over different time periods. The compound has shown stability under various conditions, maintaining its bioactivity over extended periods . It is susceptible to degradation under extreme conditions, such as high temperatures and acidic environments . Long-term studies have demonstrated that 2,3-Dihydrosciadopitysin can exert sustained effects on cellular function, including prolonged antioxidant and anti-inflammatory activities . These findings highlight the importance of optimizing storage and handling conditions to preserve the compound’s efficacy.
Dosage Effects in Animal Models
The effects of 2,3-Dihydrosciadopitysin vary with different dosages in animal models. At low to moderate doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, 2,3-Dihydrosciadopitysin may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose to maximize benefits while minimizing adverse effects.
Metabolic Pathways
2,3-Dihydrosciadopitysin is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . The metabolites of 2,3-Dihydrosciadopitysin can exert biological activities, contributing to the overall therapeutic effects of the compound . Additionally, the compound can influence metabolic flux, altering the levels of various metabolites involved in oxidative stress and inflammation . These metabolic interactions highlight the complexity of 2,3-Dihydrosciadopitysin’s effects on cellular metabolism.
Transport and Distribution
The transport and distribution of 2,3-Dihydrosciadopitysin within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, 2,3-Dihydrosciadopitysin can bind to various intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are critical for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
2,3-Dihydrosciadopitysin exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, 2,3-Dihydrosciadopitysin can be targeted to specific organelles, such as the mitochondria, where it exerts its antioxidant effects . The subcellular localization of 2,3-Dihydrosciadopitysin is influenced by targeting signals and post-translational modifications, which direct the compound to its specific sites of action .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrosciadopitysin involves the use of various solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound can be synthesized through the reaction of specific flavonoid precursors under controlled conditions. The reaction typically requires a temperature range of 2-8°C for optimal yield .
Industrial Production Methods: Industrial production of 2,3-Dihydrosciadopitysin involves the extraction of the compound from natural sources, particularly the autumn leaves of Metasequoia glyptostroboides . The extraction process includes solvent extraction followed by purification using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
化学反应分析
Types of Reactions: 2,3-Dihydrosciadopitysin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and methoxy groups in its structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products Formed: The major products formed from these reactions include various derivatives of 2,3-Dihydrosciadopitysin, which exhibit different biological activities and properties .
作用机制
The mechanism of action of 2,3-Dihydrosciadopitysin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It acts as a free-radical scavenger, reducing oxidative stress in cells.
Anticancer Activity: The compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Antiviral Activity: It targets viral enzymes and proteins, inhibiting viral replication.
Anti-inflammatory Activity: The compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
相似化合物的比较
2,3-Dihydrosciadopitysin is unique among biflavonoids due to its specific structural features and biological activities. Similar compounds include:
Sciadopitysin: Another biflavonoid with similar antioxidant and anti-inflammatory properties.
Ginkgetin: Known for its anticancer and antiviral activities.
Isoginkgetin: Exhibits significant anti-inflammatory and neuroprotective effects.
Amentoflavone: A biflavonoid with potent antioxidant and anticancer properties.
属性
IUPAC Name |
5,7-dihydroxy-8-[5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26O10/c1-39-18-7-4-16(5-8-18)27-15-25(38)32-23(36)13-22(35)30(33(32)43-27)20-10-17(6-9-26(20)41-3)28-14-24(37)31-21(34)11-19(40-2)12-29(31)42-28/h4-13,15,28,34-36H,14H2,1-3H3/t28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBQEDJQLPQAHW-NDEPHWFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)OC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)OC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the antifungal activity of 2,3-Dihydrosciadopitysin?
A: While 2,3-Dihydrosciadopitysin itself hasn't been extensively studied for its antifungal properties, a closely related compound, sciadopitysin, has shown notable antifungal activity against specific fungi. Research indicates that sciadopitysin exhibits antifungal effects against Alternaria alternata, Fusarium culmorum, and Cladosporium oxysporum []. Further research is needed to determine if 2,3-Dihydrosciadopitysin shares similar antifungal properties.
Q2: Where has 2,3-Dihydrosciadopitysin been found in nature?
A: 2,3-Dihydrosciadopitysin has been isolated from the leaves of Metasequoia glyptostroboids []. This finding suggests that Metasequoia glyptostroboids could be a potential source for further investigations into the biological activities of 2,3-Dihydrosciadopitysin.
Q3: Does the structure of 2,3-Dihydrosciadopitysin relate to its activity?
A: While the specific activity of 2,3-Dihydrosciadopitysin requires further investigation, we can look at closely related compounds. A study examining biflavones, a class of compounds to which 2,3-Dihydrosciadopitysin belongs, revealed that even subtle structural modifications can significantly influence their antifungal activity []. This highlights the importance of understanding Structure-Activity Relationships (SAR) for this class of compounds.
Q4: What is the mechanism of action for the anti-tyrosinase effect of a related compound?
A: Research has shown that 2,3-dihydro-4',4'''-di-O-methylamentoflavone, another biflavonoid compound, exhibits potent anti-tyrosinase activity []. This compound, isolated from Podocarpus macrophyllus var. macrophyllus, significantly reduces tyrosinase-related protein-2 (TRP-2) at both the protein and mRNA levels []. This suggests that its anti-pigmentation effect is mediated by inhibiting the transcription of genes encoding TRP2. Further research is needed to determine if 2,3-Dihydrosciadopitysin exhibits similar effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one](/img/structure/B592721.png)
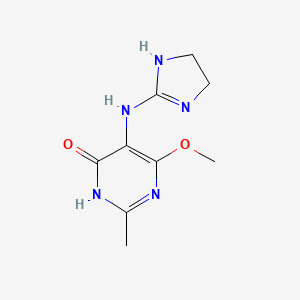
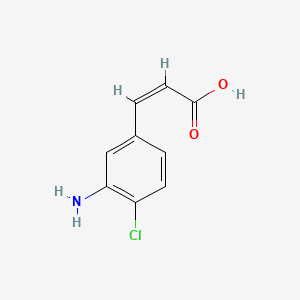
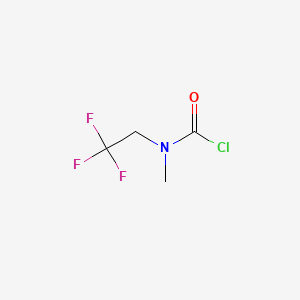
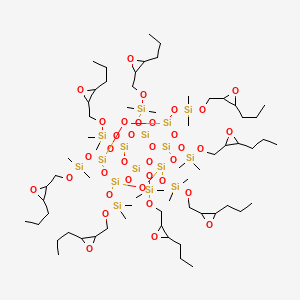
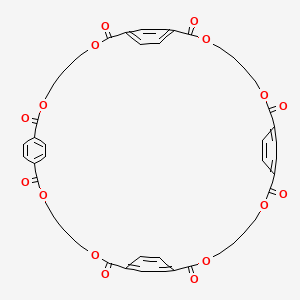
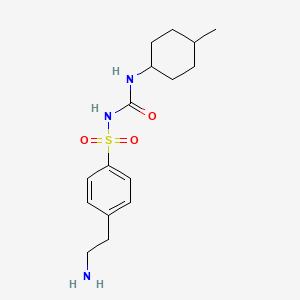

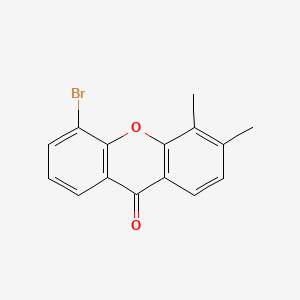


![2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B592739.png)
